4,6-Bis(4-methylstyryl)-2-(propylsulfanyl)nicotinonitrile
Description
4,6-Bis(4-methylstyryl)-2-(propylsulfanyl)nicotinonitrile is a nicotinonitrile derivative characterized by two 4-methylstyryl groups at positions 4 and 6 of the pyridine ring and a propylsulfanyl substituent at position 2. The compound’s structure combines conjugated styryl moieties, which enhance π-electron delocalization, with a sulfur-containing alkyl chain that modulates electronic and steric properties.
Properties
IUPAC Name |
4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-2-propylsulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2S/c1-4-17-30-27-26(19-28)24(15-13-22-9-5-20(2)6-10-22)18-25(29-27)16-14-23-11-7-21(3)8-12-23/h5-16,18H,4,17H2,1-3H3/b15-13-,16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHXYAXYXORPSS-VCFJNTAESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C(=CC(=N1)C=CC2=CC=C(C=C2)C)C=CC3=CC=C(C=C3)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=C(C(=CC(=N1)/C=C/C2=CC=C(C=C2)C)/C=C\C3=CC=C(C=C3)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-methylstyryl)-2-(propylsulfanyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The synthesis begins with the preparation of the nicotinonitrile core. This can be achieved through the reaction of a suitable pyridine derivative with a nitrile source under basic conditions.
Introduction of the 4-Methylstyryl Groups: The next step involves the introduction of the 4-methylstyryl groups. This can be accomplished through a Heck coupling reaction, where 4-methylstyrene is coupled with the nicotinonitrile core in the presence of a palladium catalyst.
Addition of the Propylsulfanyl Group: The final step is the addition of the propylsulfanyl group. This can be achieved through a nucleophilic substitution reaction, where a propylsulfanyl reagent is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(4-methylstyryl)-2-(propylsulfanyl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4,6-Bis(4-methylstyryl)-2-(propylsulfanyl)nicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Bis(4-methylstyryl)-2-(propylsulfanyl)nicotinonitrile involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its unique chemical structure.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analog, 2-[(3-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile (CAS: 303985-40-2), shares the 4-methylstyryl groups but differs in the sulfur-containing substituent (3-methylbenzylsulfanyl vs. propylsulfanyl). Key differences include:
- Molecular Weight : The benzylsulfanyl analog has a higher molecular weight (472.6 g/mol) compared to the propylsulfanyl variant (estimated ~430–450 g/mol), due to the bulkier aromatic substituent .
- Lipophilicity : The propylsulfanyl group likely increases hydrophobicity compared to polar sulfostyryl derivatives (e.g., 4,4'-Bis(2-sulfostyryl)biphenyl disodium, ), which exhibit enhanced water solubility from sulfonate groups .
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to .
Biological Activity
4,6-Bis(4-methylstyryl)-2-(propylsulfanyl)nicotinonitrile (CAS No. 303985-28-6) is an organic compound belonging to the class of nicotinonitriles. Its unique structure, characterized by two 4-methylstyryl groups and a propylsulfanyl group, positions it as a candidate for various biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula : C27H26N2S
- Molecular Weight : 426.57 g/mol
- Structural Features : The compound features a nicotinonitrile core with substituents that may influence its biological interactions.
The biological activity of this compound is believed to result from its interaction with specific molecular targets within cells. The compound may modulate various cellular pathways through:
- Enzyme Inhibition : Potential inhibition of enzymes involved in cellular proliferation.
- Receptor Interaction : Possible binding to receptors that mediate cellular responses.
Anticancer Properties
Preliminary studies on structurally similar compounds indicate potential anticancer activity. For instance, compounds with similar functional groups have been reported to induce apoptosis in cancer cell lines. The exact mechanisms remain under investigation but may involve:
- Modulation of apoptotic pathways.
- Inhibition of cancer cell migration and invasion.
Case Studies
-
Antimicrobial Screening :
A study conducted on related nicotinonitriles demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria using broth microdilution methods. While specific data on the compound is scarce, it provides a framework for expected outcomes in future studies. -
Anticancer Research :
Research involving derivatives of nicotinonitriles has indicated that these compounds can inhibit tumor growth in vitro. For example, a related compound exhibited IC50 values in low micromolar ranges against various cancer cell lines, suggesting that this compound may possess similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
